6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride
Overview
Description
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride, also known as 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride, is a useful research compound. Its molecular formula is C22H31ClN6O3S and its molecular weight is 495.0 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride is 494.1866877 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Epigenetic Research
TP-238 hydrochloride acts as a potent and selective dual probe for two important epigenetic reader domains: CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) and BPTF (Bromodomain PHD Finger Transcription Factor). Here’s what we know:
- CECR2 Inhibition : TP-238 inhibits CECR2 with an impressive IC50 value of 30 nM. CECR2 is involved in chromatin remodeling and gene expression regulation, making it a valuable target for epigenetic studies .
- BPTF Inhibition : TP-238 also targets BPTF, another bromodomain-containing protein. Its IC50 against BPTF is 350 nM. BPTF plays a crucial role in transcriptional regulation and chromatin remodeling .
BRD9 Inhibition
Apart from its epigenetic effects, TP-238 hydrochloride exhibits inhibitory activity against BRD9, a member of the bromodomain and extra-terminal (BET) protein family. Here’s what you need to know:
- BRD9 Inhibition : TP-238 shows a pIC50 of 5.9 against BRD9. BRD9 is associated with transcriptional regulation and has implications in cancer and other diseases .
Kinase Profiling
TP-238’s kinase selectivity profile is noteworthy. While it primarily targets CECR2 and BPTF, it also interacts with other kinases. Here’s a summary:
- Other Kinases : TP-238 is less active against 338 other kinases. This selectivity is crucial for minimizing off-target effects in drug development .
Cellular Assays
When using TP-238 in cellular assays, it’s recommended to keep the concentration below 2 μM. This ensures specific targeting while avoiding non-specific effects .
Mechanism of Action
Target of Action
TP-238, also known as 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride, is a potent and selective dual probe for CECR2/BPTF bromodomains .
CECR2 (cat eye syndrome chromosome region, candidate 2) gene is predominantly expressed in the nervous system and involved in neurulation . Bromodomain PHD finger transcription factor BPTF/FALZ is a core component of the conserved, multi-subunit nucleosome remodelling factor (NURF) complex. BPTF is essential for neural development and haematopoiesis .
Mode of Action
TP-238 interacts with its targets, CECR2 and BPTF, by binding to them with high affinity. It has on-target biochemical activity of 10-30 nM with CECR2 and 100-350 nM with BPTF .
Biochemical Pathways
CECR2 has been implicated in the regulation of DNA damage response . BPTF is involved in c-MYC chromatin recruitment and transcriptional activity in hematopoietic and also cancer stem cells .
Pharmacokinetics
It is recommended that tp-238 be used at no more than 2 µm concentration in cells .
properties
IUPAC Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVADRKEPFRFFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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